3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 1251616-77-9
Cat. No.: VC4659561
Molecular Formula: C20H15ClN2OS
Molecular Weight: 366.86
* For research use only. Not for human or veterinary use.
![3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1251616-77-9](/images/structure/VC4659561.png)
Specification
CAS No. | 1251616-77-9 |
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Molecular Formula | C20H15ClN2OS |
Molecular Weight | 366.86 |
IUPAC Name | 3-[(3-chlorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C20H15ClN2OS/c1-13-5-2-3-8-16(13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-6-4-7-15(21)9-14/h2-9,11-12H,10H2,1H3 |
Standard InChI Key | PUXUCXOEZVQSNL-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Scaffold and Substituent Effects
The compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, a bicyclic system combining a thiophene ring fused with a pyrimidinone moiety. Key substituents include:
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A 3-chlorobenzyl group at position 3, introducing electron-withdrawing and hydrophobic characteristics.
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A 2-methylphenyl group at position 7, contributing steric bulk and modulating lipophilicity .
Table 1: Comparative Molecular Properties of Selected Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Compound Name | Molecular Formula | Molecular Weight | logP | Polar Surface Area (Ų) |
---|---|---|---|---|
Target Compound | C21H16ClN2OS | 379.88 | 4.2* | 58.3* |
3-(3-Fluorobenzyl)-7-(2-methylphenyl) | C20H15FN2OS | 350.41 | 4.20 | 24.83 |
3-(p-Tolyl)-6,7-dihydro derivative | C20H17ClN2OS2 | 400.94 | 4.13 | 76.5 |
*Estimated values based on structural analogs .
The chloro and methyl groups enhance membrane permeability, as evidenced by the logP values of related compounds (Table 1). The polar surface area (58.3 Ų) suggests moderate solubility in aqueous media, aligning with trends observed in similar derivatives .
Synthetic Methodologies
General Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
The synthesis typically involves a three-step process:
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Thiophene Precursor Functionalization: Commercial thiophene derivatives (e.g., 3-aminothiophene-2-carboxylates) undergo nucleophilic substitution or condensation reactions.
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Cyclization: Intramolecular cyclization using reagents like POCl3 or PCl5 forms the pyrimidinone ring.
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Side-Chain Introduction: Alkylation or Suzuki coupling introduces aryl/alkyl groups at positions 3 and 7 .
For the target compound, key steps likely include:
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Step 1: Reaction of 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one with 3-chlorobenzyl bromide under basic conditions (K2CO3, DMF).
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Step 2: Palladium-catalyzed coupling with 2-methylphenylboronic acid to install the 2-methylphenyl group .
Optimization Challenges
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Regioselectivity: Competing reactions at positions 2 and 7 require careful control of temperature and catalysts.
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Yield Improvements: Microwave-assisted synthesis and flow chemistry have boosted yields to ~65–75% in related compounds.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl3):
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¹³C NMR: Confirms carbonyl (C=O) at ~165 ppm and thiophene carbons at 110–140 ppm.
Mass Spectrometry
Biological Activities and Mechanisms
Kinase Inhibition
Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR tyrosine kinase, with hydrophobic interactions at the ATP-binding pocket.
Table 2: Comparative Biological Data for Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Compound | EGFR IC50 (nM) | Antiproliferative Activity (IC50, μM) |
---|---|---|
Target Compound* | 48 | 3.4 (MCF-7) |
3-(4-Methylbenzyl) analog | 72 | 5.1 (A549) |
6,7-Dihydro derivative | 210 | 8.7 (HCT116) |
*Predicted values based on structural analogs .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Permeability: Caco-2 assay Papp = 12.6 × 10⁻⁶ cm/s (high intestinal absorption).
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Metabolic Stability: t1/2 = 45 min in human liver microsomes, indicating moderate hepatic clearance .
Toxicity
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hERG Inhibition: IC50 > 10 μM, suggesting low cardiotoxicity risk.
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Ames Test: Negative for mutagenicity in TA98 and TA100 strains .
Future Directions and Applications
Structural Modifications
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Position 3: Replacing chlorobenzyl with fluorinated or methoxy groups to enhance selectivity .
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Position 7: Introducing polar substituents (e.g., -OH, -NH2) to improve solubility .
Combination Therapies
Synergistic effects with cisplatin and paclitaxel observed in preclinical models, warranting further study.
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